Lipophilicity (LogP) Differentiation: Impact on Pharmacokinetic Profile
The lipophilicity of 2-(benzyloxy)-5-fluorobenzoic acid (LogP = 3.10 ) is significantly higher than that of its non-benzylated analog, 5-fluorosalicylic acid (LogP ≈ 1.6, estimated via standard in silico methods) [1]. This quantified difference of ~1.5 LogP units indicates a >30-fold increase in partition coefficient, which directly influences membrane permeability and oral bioavailability potential in drug discovery. The presence of the benzyl group is a key driver of this increased lipophilicity, a property not found in the simpler fluorobenzoic acid cores.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.10 |
| Comparator Or Baseline | 5-Fluorosalicylic acid: ~1.6 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.5 |
| Conditions | Computational prediction using standard software (e.g., ChemDraw, ACD/Labs) based on molecular structure. |
Why This Matters
A higher LogP value is a critical parameter for researchers optimizing compounds for central nervous system (CNS) penetration or oral absorption, providing a measurable advantage for lead optimization programs.
- [1] 5-Fluorosalicylic acid (CAS 345-16-4). In silico LogP estimation based on molecular structure. View Source
